113-N16B

Lipid Nanoparticle (LNP) mRNA Delivery Biodistribution

113-N16B is a synthetic ionizable cationic lipid characterized by a tertiary amine headgroup and a hydrophobic tail containing an amide bond. It serves as a functional component in lipid nanoparticle (LNP) formulations designed for the systemic delivery of messenger RNA (mRNA).

Molecular Formula C73H147N7O4S8
Molecular Weight 1443.5 g/mol
Cat. No. B12388897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name113-N16B
Molecular FormulaC73H147N7O4S8
Molecular Weight1443.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCSSCCNC(=O)CCN(CCC(=O)NCCSSCCCCCCCCCCCC)CCN(C)CCN(CCC(=O)NCCSSCCCCCCCCCCCC)CCC(=O)NCCSSCCCCCCCCCCCC
InChIInChI=1S/C73H147N7O4S8/c1-6-10-14-18-22-26-30-34-38-42-62-85-89-66-50-74-70(81)46-54-79(55-47-71(82)75-51-67-90-86-63-43-39-35-31-27-23-19-15-11-7-2)60-58-78(5)59-61-80(56-48-72(83)76-52-68-91-87-64-44-40-36-32-28-24-20-16-12-8-3)57-49-73(84)77-53-69-92-88-65-45-41-37-33-29-25-21-17-13-9-4/h6-69H2,1-5H3,(H,74,81)(H,75,82)(H,76,83)(H,77,84)
InChIKeyMWQQYWMBUYBCEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

113-N16B: An Ionizable Cationic Lipid for Lung-Targeted mRNA-LNP Formulation Procurement Guide


113-N16B is a synthetic ionizable cationic lipid characterized by a tertiary amine headgroup and a hydrophobic tail containing an amide bond [1]. It serves as a functional component in lipid nanoparticle (LNP) formulations designed for the systemic delivery of messenger RNA (mRNA). Molecular formula: C73H147N7O4S8; Molecular Weight: 1443.51 g/mol . The compound is a member of the N-series lipid library, which was specifically engineered to overcome the predominant liver accumulation observed with earlier ionizable lipid designs (e.g., O-series, MC3) [2].

Lipid Library N-series lung-selective ionizable lipid
Tail Chemistry Amide bond tail for lung tropism
Transfection Model Pulmonary endothelial engagement context

Procurement Risk Analysis for 113-N16B: Why Other 'Lung-Targeting' or 'Ionizable' Lipids Are Not Interchangeable


Interchanging ionizable lipids within LNP formulations is not scientifically rigorous due to profound differences in organ-level tropism and cell-type specificity driven by subtle variations in chemical structure. While many ionizable lipids (e.g., DLin-MC3-DMA, SM-102, ALC-0315) predominantly facilitate hepatic mRNA delivery [1], the N-series library, including 113-N16B, is distinguished by an amide bond in its tail structure that redirects tropism from the liver to the lung [2]. Furthermore, even within the lung-targeting N-series, a simple change in the amine headgroup—as seen when comparing 113-N16B to its close analog 306-N16B—results in a >2-fold difference in pulmonary endothelial cell transfection efficiency and a distinct pattern of off-target cell engagement [3]. Therefore, substituting 113-N16B with another lipid, even a closely related analog, will fundamentally alter the in vivo biodistribution, protein corona composition, and therapeutic index of the final LNP product, rendering cross-study reproducibility or therapeutic translation impossible.

Liver-tropic lipids (e.g., O-series, MC3) may shift mRNA delivery away from lung.
Headgroup analog 306-N16B may reduce pulmonary endothelial transfection efficiency.
Structural analogs may alter protein corona composition, affecting biodistribution context.

Quantitative Differential Evidence for 113-N16B Selection vs. Comparators in mRNA-LNP Design


Organ-Level Tropism: N-Series LNPs (Amide Tail) Redirect mRNA Delivery from Liver to Lung vs. O-Series (Ester Tail)

A direct, head-to-head comparison in mice demonstrates that LNP formulations based on the N-series lipid tail (containing an amide bond) exhibit a fundamental shift in organ tropism, accumulating and expressing mRNA payloads predominantly in the lung. In stark contrast, the structurally analogous O-series LNPs (containing an ester bond) primarily target the liver [1]. While the cited figure 1B and 3A directly compare the N-series to O-series, the PNAS study's core finding is that the entire N-series library, which includes 113-N16B, is lung-selective, whereas the previously characterized O-series is liver-selective. This represents a class-level inference with a clearly defined comparator and baseline.

Organ Tropism
Class-level
Lung vs Liver
N-series shifts primary tropism to lung
Qualitative shift from O-series ester tail comparators
Lipid Nanoparticle (LNP) mRNA Delivery Biodistribution Organ Tropism

Pulmonary Endothelial Cell Transfection Efficiency: 113-N16B vs. Analog 306-N16B

In a direct head-to-head in vivo study in Ai14 reporter mice, LNPs formulated with 113-N16B and encapsulating Cre mRNA achieved a significantly higher rate of transfection in pulmonary endothelial cells compared to LNPs formulated with the closely related analog 306-N16B [1]. This demonstrates that a subtle change in the amine headgroup structure profoundly impacts cell-level targeting within the same organ, making 113-N16B the superior choice for applications where high endothelial cell engagement is critical.

Endothelial Transfection
Head-to-head
69.6% vs 33.6%
Supports higher pulmonary endothelial engagement
In vivo Ai14 mouse model; 0.75 mg/kg IV
Lipid Nanoparticle (LNP) Endothelial Cell Transfection mRNA Delivery Structure-Activity Relationship (SAR)

Cell-Type Specificity Profile: 113-N16B Engages a Broader Repertoire of Pulmonary Cells vs. 306-N16B

Beyond its high endothelial cell transfection efficiency, a direct head-to-head comparison reveals that 113-N16B LNP exhibits a distinct cell-type specificity profile, delivering Cre mRNA to both macrophages and epithelial cells, whereas its analog 306-N16B demonstrates almost exclusive selectivity for the endothelium [1]. This differential engagement provides a critical selection criterion based on the desired therapeutic target cell population(s) within the lung.

Cell-Type Specificity
Head-to-head
Endothelial, Macrophage, Epithelial
Broader lung cell engagement (9.9× macrophage, 4.9× epithelial vs analog)
Flow cytometry 7 days post-IV; Cre mRNA cargo
Lipid Nanoparticle (LNP) Cell Tropism Macrophage Transfection Epithelial Cell Transfection

Mechanistic Differentiation: N-Series LNP Protein Corona Enrichment in Fibrinogen vs. O-Series LNP Enrichment in ApoE

LC-MS/MS proteomic analysis of the protein corona formed on the surface of LNPs provides a mechanistic basis for their differential tropism. The lung-targeting N-series LNPs, such as 306-N16B (a close analog of 113-N16B), are selectively enriched in fibrinogen beta and gamma chains, which are known to mediate endothelial cell adhesion [1]. This is in direct contrast to the liver-targeting O-series LNPs (e.g., 306-O12B), whose corona is enriched in apolipoprotein E (ApoE), a known ligand for hepatic LDL receptors [1]. While this is a class-level inference based on 306-N16B, it establishes the underlying biological mechanism for the lung-selectivity of the entire N-series, including 113-N16B.

Protein Corona
Class-level
Fibrinogen enrichment vs ApoE
Supports fibrinogen-mediated lung targeting mechanism
LC-MS/MS proteomics; based on N-series analog 306-N16B
Lipid Nanoparticle (LNP) Protein Corona Mechanism of Action Fibrinogen Apolipoprotein E

Recommended Scientific and Preclinical Procurement Scenarios for 113-N16B


Research Programs Requiring Maximal mRNA Transfection of Pulmonary Endothelium

Given its >2-fold higher transfection efficiency of pulmonary endothelial cells compared to its closest analog 306-N16B (69.6% vs. 33.6%) [1], 113-N16B is the superior ionizable lipid for designing LNP formulations aimed at treating diseases of the lung vasculature. This includes conditions such as pulmonary arterial hypertension (PAH), acute respiratory distress syndrome (ARDS), or for the delivery of therapeutic mRNAs (e.g., encoding angiogenic factors, vasodilators, or anti-inflammatory proteins) directly to the endothelium.

Investigational Therapies Targeting Multiple Pulmonary Cell Compartments (Endothelium, Immune, Epithelium)

For disease models where pathogenesis involves a complex interplay between endothelial cells, resident macrophages, and epithelial cells (e.g., pulmonary fibrosis, lung cancer, certain infectious diseases), 113-N16B is the reagent of choice. Its unique transfection profile—engaging endothelial cells (69.6%), macrophages (18.9%), and epithelial cells (7.3%) [1]—allows a single LNP formulation to modulate multiple disease-driving cell populations simultaneously. In contrast, the more restricted tropism of 306-N16B (primarily endothelium) would be less effective in such complex microenvironments [2].

Preclinical Development of mRNA Therapeutics for Lymphangioleiomyomatosis (LAM)

The foundational research that characterized the N-series LNPs, including 113-N16B, was conducted in a preclinical model of LAM [1]. This disease, driven by loss-of-function mutations in the Tsc2 gene, leads to cystic lung destruction. The study demonstrated that N-series LNPs could effectively deliver Tsc2 mRNA to the lung, restore TSC2 tumor suppressor function, and reduce tumor burden [2]. 113-N16B's ability to efficiently transfect the pulmonary endothelium, a key cell type involved in LAM pathogenesis, makes it a validated and rational starting point for any LAM-focused mRNA therapeutic development program.

Comparative LNP Engineering Studies Focused on Headgroup Structure-Activity Relationships (SAR)

The stark functional divergence between 113-N16B and 306-N16B—both N-series lipids with identical amide tails but different headgroups—provides a powerful tool for SAR studies [1]. By procuring and testing both lipids side-by-side, researchers can isolate the specific contribution of the 113 headgroup to cellular tropism, transfection potency, and protein corona composition. This is essential for rational LNP design and for deconvoluting the complex interplay between lipid chemistry and in vivo performance.

Application
Selection Property
Validation Focus
Pulmonary endothelium mRNA delivery studies
High endothelial transfection profile
Endothelial transfection efficiency review
Lung microenvironment mRNA delivery studies
Broad cell-type engagement profile
Macrophage and epithelial transfection endpoint review
LAM model pulmonary mRNA delivery studies
Reported Tsc2 mRNA delivery capacity
Tumor burden endpoint review
Ionizable lipid headgroup SAR studies
Defined headgroup-dependent transfection profile
Comparative tropism and transfection analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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